4-fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S/c21-15-7-5-14(6-8-15)20(28)24-17-9-10-19(26-25-17)29-12-2-4-18(27)23-16-3-1-11-22-13-16/h1,3,5-11,13H,2,4,12H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJPJKBYVFIUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target receptor tyrosine kinases. These enzymes play a crucial role in several cellular processes, including cell growth, differentiation, and metabolism.
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and metabolism.
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its bioavailability and metabolic stability.
Result of Action
Similar compounds have shown antiviral activity, suggesting that this compound might also have potential antiviral effects.
Biological Activity
4-fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to various diseases, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The compound features a fluorinated benzamide core linked to a pyridazinyl moiety through a thioether bond. Its structural complexity allows for diverse interactions with biological macromolecules, particularly enzymes and receptors involved in disease pathways.
Structural Formula
Research indicates that compounds similar to this compound may act as kinase inhibitors , targeting specific pathways involved in cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling cascades that lead to tumor growth.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against Mycobacterium tuberculosis and various cancer cell lines, indicating potent biological activity.
Cytotoxicity
Cytotoxicity assays reveal that many derivatives of this compound are non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development. The selectivity for cancer cells over normal cells is a critical factor in drug design.
Case Study 1: Anti-Tubercular Activity
A series of studies evaluated the anti-tubercular activity of benzamide derivatives, including those structurally related to this compound). Compounds demonstrated significant inhibitory effects on Mycobacterium tuberculosis, with some achieving IC90 values below 5 μM, indicating strong potential as anti-tubercular agents .
Case Study 2: Cancer Cell Proliferation Inhibition
In another study, benzamide derivatives exhibited remarkable potency against various cancer cell lines, including breast and lung cancer models. The most active compounds showed IC50 values less than 1 μM against these cell lines, highlighting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide
- Structural Difference: Replaces the pyridin-3-ylamino group with a thiazol-2-ylamino moiety.
- Thiazole’s lower basicity compared to pyridine may reduce hydrogen-bonding capacity .
4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Structural Difference : Incorporates a triazolo[4,3-b]pyridazin ring system and a pyrrolidin-1-yl group.
- The pyrrolidinyl group enhances solubility but may introduce metabolic liabilities due to cytochrome P450 interactions .
Modifications to the Benzamide Moiety
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Structural Difference : Substitutes the 4-fluorobenzamide with a cyclopropanecarboxamide group.
- The smaller size may enhance conformational flexibility, affecting binding kinetics .
N-(4-(6-(4-Cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide (9j)
- Structural Difference : Features a spirocyclic diazaspiro[3.3]heptane core and a thiophene substituent.
- Impact : The spirocyclic system improves metabolic stability by restricting rotational freedom. The thiophene group increases lipophilicity, which may enhance blood-brain barrier penetration .
Positional Isomerism in Pyridine Substituents
4-fluoro-N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide
- Structural Difference: Pyridin-2-ylamino group instead of pyridin-3-ylamino.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm fluorine substitution and pyridazine/pyridine ring connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns for trifluoromethyl/pyridinyl groups .
- Density Functional Theory (DFT) : Compare computed vs. experimental IR spectra to resolve ambiguities in carbonyl or thioether vibrational modes .
How can contradictory biological activity data for this compound be resolved across different assay systems?
Advanced Research Question
Contradictions often arise from assay-specific variables (e.g., cell line selectivity, solvent interference). Mitigation strategies:
- Perform dose-response profiling across multiple cell lines or enzymatic assays to identify context-dependent activity .
- Use molecular dynamics simulations to assess binding mode variations under different pH or co-solvent conditions .
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
What computational strategies can predict the compound’s reactivity and degradation pathways under physiological conditions?
Advanced Research Question
- Reaction Path Search Methods : Apply quantum chemical calculations (e.g., Gaussian or ORCA) to map hydrolysis or oxidation pathways of the thioether and benzamide moieties .
- Metabolite Prediction : Use software like GLORY or ADMET Predictor to simulate phase I/II metabolism and identify labile sites .
How should safety protocols be adapted for large-scale synthesis of this compound?
Basic Research Question
- Conduct hazard analysis for intermediates (e.g., sulfhydryl-containing precursors) using NFPA or GHS classifications .
- Implement continuous flow reactors to minimize exposure to reactive intermediates and improve thermal control .
What statistical methods are recommended for optimizing reaction parameters in heterogeneous catalytic steps?
Advanced Research Question
- Response Surface Methodology (RSM) : Model interactions between catalyst loading, solvent polarity, and agitation speed to maximize conversion .
- Principal Component Analysis (PCA) : Identify latent variables affecting yield in multi-step syntheses .
How can the compound’s stability be assessed under varying storage conditions (e.g., light, humidity)?
Basic Research Question
- Perform accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH with UPLC monitoring to track degradation products .
- Use X-ray crystallography to correlate solid-state packing with hygroscopicity .
What strategies differentiate this compound’s mechanism of action from structurally similar pyridazine derivatives?
Advanced Research Question
- Comparative Molecular Field Analysis (CoMFA) : Map electrostatic/hydrophobic fields to correlate structural variations with activity .
- CRISPR-Cas9 screening to identify unique genetic dependencies in target pathways .
How can solvent effects influence the compound’s solubility and crystallization behavior?
Basic Research Question
- Screen solvents using Hansen Solubility Parameters to identify candidates for co-crystallization .
- Apply powder X-ray diffraction (PXRD) to monitor polymorph formation during solvent evaporation .
What methodologies validate the compound’s target engagement in vivo?
Advanced Research Question
- Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to confirm target binding .
- PET/SPECT Imaging with radiolabeled analogs (e.g., -fluorine substitution) to assess biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
